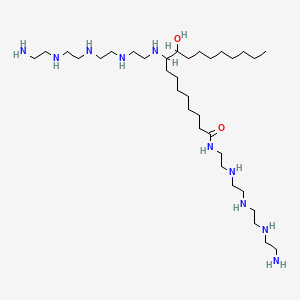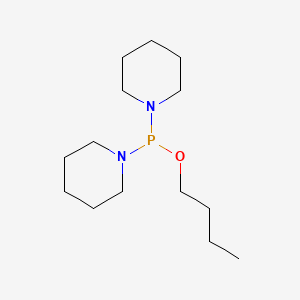
Phosphinous acid, dipiperidino-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipiperidinophosphinous acid butyl ester is an organic compound with the molecular formula C14H29N2OP. It is a phosphinous acid derivative, characterized by the presence of two piperidine rings and a butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipiperidinophosphinous acid butyl ester can be synthesized through esterification reactions involving phosphinous acids and alcohols. One common method involves the reaction of dipiperidinophosphinous acid with butanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of dipiperidinophosphinous acid butyl ester often involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heating of reactants, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
Dipiperidinophosphinous acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinous acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dipiperidinophosphinous acid butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Medicine: Explored for its potential therapeutic effects, including pain management.
Industry: Utilized in the stabilization of polymers and as an additive in lubricants
Wirkmechanismus
The mechanism of action of dipiperidinophosphinous acid butyl ester involves its ability to interact with molecular targets through its phosphinous acid group. This interaction can lead to the stabilization of reactive intermediates and the inhibition of oxidative degradation. The compound’s antioxidant properties are attributed to its ability to decompose hydroperoxides and terminate radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipiperidinophosphinous acid ethyl ester
- Dipiperidinophosphinous acid methyl ester
- Dipiperidinophosphinous acid propyl ester
Uniqueness
Dipiperidinophosphinous acid butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, the butyl ester variant exhibits higher stability and enhanced reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
74038-33-8 |
|---|---|
Molekularformel |
C14H29N2OP |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
butoxy-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C14H29N2OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
InChI-Schlüssel |
OHZKJNVBDIIYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(N1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







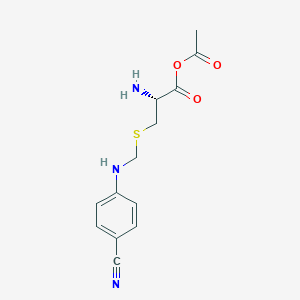
![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
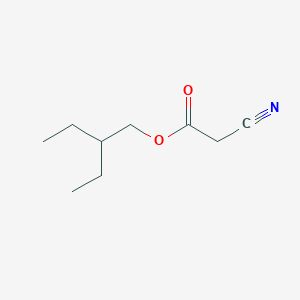

![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
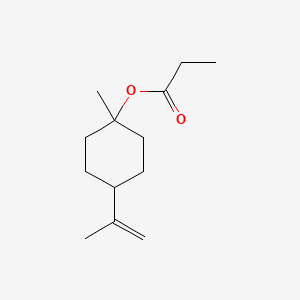

![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
